Cas no 104820-97-5 (Benzoic acid,2-hydroxy-6-methyl-,[(1S,2R,3R,4S,5S)-4-amino-3-[[(dimethylamino)carbonyl]amino]-1,2-dihydroxy-5-[[3-(hydroxyacetyl)phenyl]amino]-3-[(1S)-1-hydroxyethyl]-2-methylcyclopentyl]methylester (9CI))

Benzoic acid,2-hydroxy-6-methyl-,[(1S,2R,3R,4S,5S)-4-amino-3-[[(dimethylamino)carbonyl]amino]-1,2-dihydroxy-5-[[3-(hydroxyacetyl)phenyl]amino]-3-[(1S)-1-hydroxyethyl]-2-methylcyclopentyl]methylester (9CI) structure
104820-97-5 structure
Nom du produit:Benzoic acid,2-hydroxy-6-methyl-,[(1S,2R,3R,4S,5S)-4-amino-3-[[(dimethylamino)carbonyl]amino]-1,2-dihydroxy-5-[[3-(hydroxyacetyl)phenyl]amino]-3-[(1S)-1-hydroxyethyl]-2-methylcyclopentyl]methylester (9CI)
Numéro CAS:104820-97-5
Le MF:C28H38N4O9
Mégawatts:574.622727870941
CID:192017
PubChem ID:128681

Benzoic acid,2-hydroxy-6-methyl-,[(1S,2R,3R,4S,5S)-4-amino-3-[[(dimethylamino)carbonyl]amino]-1,2-dihydroxy-5-[[3-(hydroxyacetyl)phenyl]amino]-3-[(1S)-1-hydroxyethyl]-2-methylcyclopentyl]methylester (9CI) Propriétés chimiques et physiques

Nom et identifiant

    • Benzoic acid,2-hydroxy-6-methyl-,[(1S,2R,3R,4S,5S)-4-amino-3-[[(dimethylamino)carbonyl]amino]-1,2-dihydroxy-5-[[3-(hydroxyacetyl)phenyl]amino]-3-[(1S)-1-hydroxyethyl]-2-methylcyclopentyl]methylester (9CI)
    • [(1S,2R,3R,4S,5S)-4-amino-3-(dimethylcarbamoylamino)-1,2-dihydroxy-5-[3-(2-hydroxyacetyl)anilino]-3-(1-hydroxyethyl)-2-methylcyclopentyl]methyl 2-hydroxy-6-methylbenzoate
    • 8''-hydroxypactamycin
    • Benzoic acid,2-hydroxy-6-methyl-,[(1S,2R,3R,4S,5S)-4-amino-3-[[(dimethylamino)carbonyl]amino]-...
    • Benzoic acid,2-hydroxy-6-methyl-,[(1S,2R,3R,4S,5S)-4-amino-3-[[(dimethylamino)carbonyl]amino]-1,2-dihydroxy-5-[[3-(hydroxyace
    • Benzoic acid,2-hydroxy-6-methyl-,[(1S,2R,3R,4S,5S)-4-amino-3-[[(dimethylamino)carbonyl]amino]-1,2-dihydroxy-5-[[3-(hydroxyacetyl)phenyl]amino]-3-[(1S)-1-hydroxyethyl]-2-methylcyclopentyl]methylester (
    • Benzoic acid, 2-hydroxy-6-methyl-, (4-amino-3-(((dimethylamino)carbonyl)amino)-1,2-dihydroxy-5-((3-(hydroxyacetyl)phenyl)amino)-3-(1-hydroxyethyl)-2-methylcyclopentyl)methyl ester, (1S-(1alpha,2beta,3alpha,3(R*),4alpha,5beta))-
    • Benzoic acid, 2-hydroxy-6-methyl-, (5-((3-(hydroxyacetyl)phenyl)amino)-4-amino-3-(((dimethylamino)carbonyl)amino)-1,2-dihydroxy-3-(1-hydroxyethyl)-2-methylcyclopentyl)methyl est
    • PD 118309
    • PD-118309
    • 8''-Hydroxypactanycin
    • 2-Hydroxy-6-methylbenzoic acid [(1S)-4β-amino-3β-[[(dimethylamino)carbonyl]amino]-1β,2α-dihydroxy-5α-[[3-(hydroxyacetyl)phenyl]amino]-3-[(S)-1-hydroxyethyl]-2-methylcyclopentyl]methyl ester
    • PD-118,309
    • 8/'/'-hydroxypactamycin
    • N'-(5-Amino-2,3-dihydroxy-4-[3-(hydroxyacetyl)anilino]-1-(1-hydroxyethyl)-3-{[(2-hydroxy-6-methylbenzoyl)oxy]methyl}-2-methylcyclopentyl)-N,N-dimethylcarbamimidic acid
    • Benzoic acid, 2-hydroxy-6-methyl-, (5-((3-(hydroxyacetyl)phenyl)amino)-4-amino-3-(((dimethylamino)carbonyl)amino)-1,2-dihydroxy-3-(1-hydroxyethyl)-2-methylcyclopentyl)methyl ester, (1S-(1-alpha,2-beta,3-alpha,3(R*),4-alpha,5-beta))-
    • SCHEMBL15235642
    • 104820-97-5
    • DTXSID30909234
    • Piscine à noyau: InChI=1S/C28H38N4O9/c1-15-8-6-11-19(35)21(15)24(37)41-14-27(40)23(30-18-10-7-9-17(12-18)20(36)13-33)22(29)28(16(2)34,26(27,3)39)31-25(38)32(4)5/h6-12,16,22-23,30,33-35,39-40H,13-14,29H2,1-5H3,(H,31,38)/t16?,22-,23-,26-,27+,28-/m0/s1
    • La clé Inchi: REZOEBXINKYJRQ-HTTUFWJVSA-N
    • Sourire: OCC(C1C=CC=C(N[C@H]2[C@H](N)[C@@](NC(N(C)C)=O)(C(O)C)[C@@](C)(O)[C@@]2(O)COC(C2=C(C)C=CC=C2O)=O)C=1)=O

Propriétés calculées

  • Qualité précise: 574.26400
  • Masse isotopique unique: 574.264
  • Comptage atomique isotopique: 0
  • Nombre de donneurs de liaisons hydrogène: 8
  • Nombre de récepteurs de liaison hydrogène: 11
  • Comptage des atomes lourds: 41
  • Nombre de liaisons rotatives: 10
  • Complexité: 969
  • Nombre d'unités de liaison covalente: 1
  • Nombre de stéréocentres atomiques définis: 6
  • Nombre non défini de stéréocentres atomiques: 0
  • Nombre de centres stéréoscopiques d'obligations fixes: 0
  • Nombre indéfini de centres stéréoscopiques bond: 0
  • Surface topologique des pôles: 215A^2
  • Le xlogp3: 0.3

Propriétés expérimentales

  • Dense: 1.43
  • Point d'ébullition: 817.5°Cat760mmHg
  • Point d'éclair: 448.2°C
  • Indice de réfraction: 1.66
  • Le PSA: 214.91000
  • Le LogP: 0.89110

Benzoic acid,2-hydroxy-6-methyl-,[(1S,2R,3R,4S,5S)-4-amino-3-[[(dimethylamino)carbonyl]amino]-1,2-dihydroxy-5-[[3-(hydroxyacetyl)phenyl]amino]-3-[(1S)-1-hydroxyethyl]-2-methylcyclopentyl]methylester (9CI) Littérature connexe

Articles recommandés

Fournisseurs recommandés
Shanghai Aoguang Biotechnology Co., Ltd
Membre gold
Audited Supplier Fournisseurs audités
Fournisseur de Chine
Lot
Shanghai Aoguang Biotechnology Co., Ltd
上海贤鼎生物科技有限公司
Membre gold
Audited Supplier Fournisseurs audités
Fournisseur de Chine
Lot
上海贤鼎生物科技有限公司
Jiangsu Xinsu New Materials Co., Ltd
Membre gold
Audited Supplier Fournisseurs audités
Fournisseur de Chine
Lot
Jiangsu Xinsu New Materials Co., Ltd
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Membre gold
Audited Supplier Fournisseurs audités
Fournisseur de Chine
Lot
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
江苏科伦多食品配料有限公司
Membre gold
Audited Supplier Fournisseurs audités
Fournisseur de Chine
Réactif
江苏科伦多食品配料有限公司